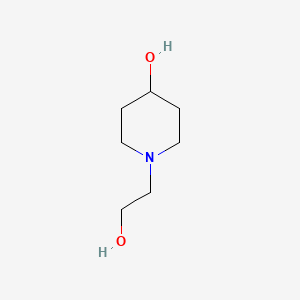

4-Hydroxy-1-piperidineethanol

描述

Significance of the Piperidine (B6355638) Scaffold in Chemical and Biological Sciences

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a fundamental structural motif in the realm of chemical and biological sciences. nih.govencyclopedia.pub This scaffold is prevalent in a vast number of pharmaceuticals and natural alkaloids, highlighting its importance in drug discovery and medicinal chemistry. nih.govbohrium.com Piperidine derivatives are integral to more than twenty classes of pharmaceuticals, including treatments for cancer, Alzheimer's disease, and hypertension. nih.govencyclopedia.pubresearchgate.net

The significance of the piperidine scaffold can be attributed to several key factors:

Structural Versatility: The piperidine ring can be readily substituted at various positions, allowing for the fine-tuning of physicochemical properties and biological activity. nih.gov

Pharmacophoric Features: The nitrogen atom can act as a proton acceptor, forming crucial interactions with biological targets. The ring's conformational flexibility allows it to adapt to the binding sites of enzymes and receptors. thieme-connect.comresearchgate.net

Improved Properties: The incorporation of a piperidine moiety can enhance a molecule's solubility, metabolic stability, and pharmacokinetic profile. thieme-connect.comresearchgate.net Chiral piperidine scaffolds, in particular, are instrumental in improving biological activity, selectivity, and reducing potential toxicity. thieme-connect.comresearchgate.net

The widespread presence of the piperidine nucleus in both natural products, such as piperine (B192125) and atropine, and synthetic drugs underscores its role as a "privileged scaffold" in medicinal chemistry. encyclopedia.pub

Historical Context of 4-Hydroxy-1-piperidineethanol and its Structural Analogues

The study of piperidineethanols has a history rooted in the broader exploration of hydrogenating pyridine (B92270) derivatives. Early research, dating back to the 1920s, focused on the catalytic reduction of pyridineethanols to their corresponding piperidine structures. For instance, the preparation of 2-piperidineethanol (B17955) hydrochloride through the catalytic reduction of 2-pyridineethanol hydrochloride was described in 1928. google.comgoogle.com

Over the decades, various catalysts and reaction conditions were investigated to improve the synthesis of piperidineethanols. These include the use of platinum oxide, palladium-on-carbon, rhodium-on-carbon, and ruthenium dioxide catalysts. google.comgoogle.com The primary goal was to achieve high yields and selectivity while minimizing by-product formation. google.com

While specific historical documentation for the initial synthesis of this compound (CAS 224431-84-9) is not prominently detailed in early literature, its synthesis falls within the well-established chemical pathways developed for its structural analogues like 2-piperidineethanol and 4-piperidineethanol (B32411) (also known as 4-(2-Hydroxyethyl)piperidine). google.comguidechem.com The development of methods to create substituted piperidines was a critical step toward the eventual synthesis of multifunctional derivatives like this compound.

Overview of Key Research Areas for this compound

The unique structure of this compound makes it a valuable intermediate and building block in several areas of chemical research.

Pharmaceutical Intermediates: The compound serves as a precursor in the synthesis of more complex molecules with potential therapeutic applications. The dual hydroxyl groups and the piperidine core allow for its incorporation into a variety of molecular frameworks. For example, related piperidineethanol structures are used to synthesize ligands for muscarinic acetylcholine (B1216132) receptors (mAChR) and sigma (σ1) receptors, which are targets for various neurological and psychiatric disorders. medchemexpress.comcaymanchem.com While direct applications are proprietary, its structure is analogous to fragments found in complex pharmaceutical agents like Traxoprodil. medchemexpress.com

Materials Science: A structurally related compound, 4-Hydroxy-2,2,6,6-tetramethyl-1-piperidineethanol, is a key intermediate in the production of Hindered Amine Light Stabilizers (HALS). nbinno.commallakchemicals.com These stabilizers are crucial additives for polymers, protecting materials like plastics and coatings from degradation caused by UV light. nbinno.comcymitquimica.com HALS function by scavenging free radicals generated during photodegradation. nbinno.com The tetramethyl-substituted version of piperidineethanol is copolymerized, for instance with butanedioic acid, to create high-performance oligomeric HALS that offer superior longevity and compatibility with polymer matrices. nbinno.comcymitquimica.comscbt.com This highlights a significant industrial application for this class of compounds.

Synthetic Chemistry Building Block: In a broader sense, this compound is a versatile building block in organic synthesis. biosynth.com Its functional groups can be selectively protected or reacted to build intricate molecular architectures. For instance, the synthesis of various piperidine derivatives often involves multi-step reactions where intermediates with specific functionalities are required. lupinepublishers.com Compounds like this compound provide a scaffold upon which chemists can elaborate to achieve target molecules for a wide range of research purposes.

Table 2: Mentioned Compounds

| Compound Name | CAS Number |

|---|---|

| This compound | 224431-84-9 |

| 2-Piperidineethanol | 533-15-3 |

| 4-Piperidineethanol | 622-26-4 |

| 2-Pyridineethanol | 103-74-2 |

| Piperine | 94-62-2 |

| Atropine | 51-55-8 |

| Traxoprodil | 134234-12-1 |

| 4-Hydroxy-2,2,6,6-tetramethyl-1-piperidineethanol | 52722-86-8 |

| Poly(4-hydroxy-2,2,6,6-tetramethyl-1-piperidine ethanol-alt-1,4-butanedioic acid) | 65447-77-0 |

Structure

3D Structure

属性

IUPAC Name |

1-(2-hydroxyethyl)piperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c9-6-5-8-3-1-7(10)2-4-8/h7,9-10H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOILPQLHDAWKCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70564189 | |

| Record name | 1-(2-Hydroxyethyl)piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70564189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

224431-84-9 | |

| Record name | 1-(2-Hydroxyethyl)piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70564189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Hydroxy-1-piperidineethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4 Hydroxy 1 Piperidineethanol and Its Derivatives

Regioselective and Stereoselective Synthesis of the Piperidine (B6355638) Core

The formation of the piperidine ring, particularly with a hydroxyl group at the 4-position, is the foundational step in synthesizing the target molecule. Achieving control over the position (regioselectivity) and spatial orientation (stereoselectivity) of substituents is a primary focus of modern synthetic chemistry. The piperidine framework is a common feature in many bioactive molecules and natural products, driving the development of numerous synthetic routes. rsc.org

Catalytic hydrogenation is a fundamental and widely used method for producing piperidine derivatives from the corresponding pyridine (B92270) precursors. asianpubs.org This process involves the addition of hydrogen across the aromatic ring, typically under pressure and in the presence of a metal catalyst.

Common catalysts for this transformation include platinum oxide (PtO₂), rhodium on carbon (Rh/C), and palladium on carbon (Pd/C). asianpubs.orgorganic-chemistry.orgmdpi.com For instance, the hydrogenation of substituted pyridines can be achieved using PtO₂ in glacial acetic acid under hydrogen pressures of 50 to 70 bar. asianpubs.org The choice of catalyst and reaction conditions, such as solvent and pressure, is critical to ensure the complete reduction of the pyridine ring while preserving other functional groups on the molecule. asianpubs.orgorganic-chemistry.org A mild approach using 10% Rh/C in water at 80°C and 5 atm of H₂ has also proven effective for hydrogenating various heteroaromatic compounds, including pyridines. organic-chemistry.org

| Catalyst | Substrate | Conditions | Product | Key Observation | Reference |

| PtO₂ | Substituted Pyridines | Glacial Acetic Acid, 50-70 bar H₂ | Substituted Piperidines | Effective for a range of substituted pyridines. | asianpubs.org |

| 10% Rh/C | Pyridines | Water, 80°C, 5 atm H₂ | Piperidines | A mild method applicable to various heteroaromatics. | organic-chemistry.org |

| Ruthenium Dioxide | Pyridines | High Temperature, High Pressure | Piperidines | Effective for mono-substituted piperidines. | asianpubs.org |

| Palladium on Carbon | Pyridine N-oxides | Ammonium Formate | Piperidines | Simple, high-yield method avoiding harsh reagents. | organic-chemistry.org |

Reductive amination is a versatile and direct method for constructing the piperidine skeleton. umh.es One powerful strategy is the double reductive amination (DRA) of dicarbonyl compounds, which forms the heterocyclic ring in a single, efficient step. chim.it This approach is particularly valuable for synthesizing polyhydroxylated piperidines, where sugar-derived dialdehydes or ketoaldehydes are used as starting materials to ensure the desired stereochemistry of the hydroxyl groups. chim.it

The process typically involves reacting a dicarbonyl compound with an amine source, such as ammonia (B1221849) or a primary amine, in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN) or through catalytic hydrogenation. chim.it The versatility of this method is enhanced by the wide availability of different amines that can be used as the nitrogen source. chim.it A one-pot procedure using a borane-pyridine complex has also been developed as a less toxic alternative to sodium cyanoborohydride for the reductive amination of secondary amines like piperidines with various aldehydes. tandfonline.com

Many applications of substituted piperidines require specific stereoisomers. Therefore, developing synthetic methods that control the formation of chiral centers is of paramount importance. acs.org Diastereoselective synthesis aims to selectively produce one diastereomer over others, which is crucial when multiple stereocenters are present. organic-chemistry.orgthieme-connect.com

Various strategies have been developed to achieve this control. One approach involves the diastereoselective epoxidation of tetrahydropyridine (B1245486) precursors, followed by regioselective ring-opening to install desired functionalities, creating highly substituted, oxygenated piperidines. acs.org Another method utilizes an iron-catalyzed cyclization of β-amino allylic alcohol derivatives to produce cis-2,6-disubstituted piperidines with high diastereoselectivity. organic-chemistry.org

Enantioselective synthesis, which produces a specific enantiomer, can be achieved through several techniques. Chemoenzymatic methods, using enzymes like carbonyl reductases or lipases, offer a powerful way to synthesize chiral 3-substituted-4-hydroxypiperidines or resolve racemic mixtures with high enantiomeric excess. researchgate.netresearchgate.net For example, two different carbonyl reductases (HeCR and DbCR) have been used for the reduction of a piperidone precursor to obtain all four possible stereoisomers of a 3-substituted-4-hydroxypiperidine. researchgate.net Asymmetric catalysis, using chiral catalysts, is another key strategy. Rhodium-catalyzed asymmetric reductive Heck reactions, for instance, can produce 3-substituted tetrahydropyridines with excellent enantioselectivity, which can then be reduced to the corresponding chiral piperidines. acs.org

| Method | Key Feature | Example Application | Stereochemical Outcome | Reference |

| Iron-Catalyzed Cyclization | Thermodynamic equilibration | Synthesis of cis-2,6-disubstituted piperidines | High diastereoselectivity (>99/1 dr) | organic-chemistry.org |

| Epoxidation of Tetrahydropyridines | In situ reagent preparation | Synthesis of densely oxygenated piperidines | High diastereoselectivity (>95:5 dr) | acs.org |

| Enzymatic Reduction | Carbonyl reductase catalysis | Synthesis of 3-substituted-4-hydroxypiperidines | Excellent enantioselectivity (>99% ee) | researchgate.net |

| Asymmetric Reductive Heck Reaction | Rhodium catalysis | Synthesis of 3-substituted tetrahydropyridines | High enantioselectivity | acs.org |

| Chemoenzymatic Resolution | Lipase-catalyzed esterification | Resolution of racemic 4-hydroxytetrahydropyridine | Access to both enantiomers | researchgate.net |

Reductive Amination and Alkylation Routes

Functionalization of the Hydroxyl and Nitrogen Moieties

Once the 4-hydroxypiperidine (B117109) core is synthesized, the final steps involve introducing the hydroxyethyl (B10761427) side chain at the nitrogen atom and potentially modifying the hydroxyl group at the 4-position to create various derivatives.

The 2-hydroxyethyl group is typically installed on the piperidine nitrogen through nucleophilic substitution, a process also known as N-alkylation. A common and direct method involves reacting 4-hydroxypiperidine with a two-carbon electrophile such as ethylene (B1197577) oxide or a 2-haloethanol (e.g., 2-chloroethanol) under basic conditions. The nitrogen atom of the piperidine acts as a nucleophile, attacking the electrophilic carbon and displacing a leaving group (in the case of 2-haloethanol) or opening the epoxide ring to form the desired C-N bond. This reaction yields 4-Hydroxy-1-piperidineethanol directly.

The hydroxyl group at the C-4 position of the piperidine ring is a versatile functional handle that can be readily modified to produce a wide array of derivatives. These derivatizations are often performed to explore structure-activity relationships in medicinal chemistry or to alter the physicochemical properties of the molecule. nsf.gov

Common modifications include:

Oxidation: The secondary alcohol at the C-4 position can be oxidized using standard oxidizing agents to form the corresponding piperidin-4-one derivative. biomedpharmajournal.org

Esterification: The hydroxyl group can react with carboxylic acids or their activated derivatives (like acyl chlorides) to form esters.

Etherification: Reaction with alkyl halides or other alkylating agents under basic conditions can convert the hydroxyl group into an ether.

Synthesis of Hindered Amine Derivatives (e.g., Tetramethylated Analogues)

Hindered amine light stabilizers (HALS) are a class of compounds that protect polymeric materials from photo-oxidative degradation. epo.org Many of these stabilizers are based on the 2,2,6,6-tetramethylpiperidine (B32323) skeleton. The synthesis of tetramethylated analogs of this compound, such as Poly(4-hydroxy-2,2,6,6-tetramethyl-1-piperidine ethanol-alt-1,4-butanedioic acid), is of significant industrial interest. biosynth.compinpools.comsigmaaldrich.com

These hindered amine derivatives are often synthesized through multi-step processes. For instance, 4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl (4-Hydroxy-TEMPO), a stable free radical, serves as a key intermediate. sigmaaldrich.com The synthesis can involve the reaction of 2,2,6,6-tetramethylpiperidine with hydrogen peroxide in the presence of a catalyst. The resulting 4-hydroxy derivative can then be further functionalized at the nitrogen atom. For example, the introduction of an ethanol (B145695) group at the 1-position can be achieved through reaction with ethylene oxide or a suitable two-carbon synthon.

The polymerization to form compounds like Poly(4-hydroxy-2,2,6,6-tetramethyl-1-piperidine ethanol-alt-1,4-butanedioic acid) typically involves condensation polymerization between the diol (this compound derivative) and a dicarboxylic acid, such as butanedioic acid (succinic acid). pinpools.com These polymeric HALS offer advantages like high molecular weight, which reduces their migration from the polymer matrix, and improved thermal stability. epo.org

Table 1: Examples of Hindered Amine Derivatives of this compound

| Compound Name | CAS Number | Molecular Formula | Key Features |

| 4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl (4-Hydroxy-TEMPO) | 2226-96-2 | C9H18NO2 | Stable radical intermediate. sigmaaldrich.com |

| 4-Hydroxy-2,2,6,6-tetramethyl-1-piperidineethanol | 224431-84-9 | C11H23NO2 | Monomeric building block. lgcstandards.com |

| Poly(4-hydroxy-2,2,6,6-tetramethyl-1-piperidine ethanol-alt-1,4-butanedioic acid) | 65447-77-0 | (C11H23NO2)x·(C4H6O4)x | Polymeric hindered amine light stabilizer. biosynth.com |

Green Chemistry Principles and Sustainable Synthetic Protocols

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign processes. The principles of green chemistry, such as waste prevention, use of less hazardous chemicals, and energy efficiency, are increasingly being applied to the synthesis of piperidine derivatives. acs.org

Solvent-Free Reaction Systems and Mechanochemical Approaches

Solvent-free reactions and mechanochemistry offer significant advantages in terms of reducing solvent waste and often leading to faster reaction times and higher yields. Mechanochemical synthesis, which involves grinding solid reactants together, has been successfully applied to various organic transformations, including the synthesis of heterocyclic compounds. beilstein-journals.org For instance, Knoevenagel condensations and multicomponent reactions to form piperidine and other heterocyclic systems have been effectively carried out using ball-milling techniques, sometimes with a small amount of a liquid additive (liquid-assisted grinding, LAG). chemrxiv.orgacs.org These methods can be highly stereoselective and efficient. chemrxiv.org The synthesis of various nitrogen-containing heterocycles has been achieved through solvent-free multicomponent reactions, demonstrating the broad applicability of this green approach. nih.gov

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. This technique can significantly reduce reaction times, improve yields, and enhance product purity compared to conventional heating methods. mdpi.com The synthesis of various heterocyclic compounds, including pyrrole (B145914) and quinoline (B57606) derivatives containing a piperidine moiety, has been successfully achieved using microwave irradiation. mdpi.commdpi.comnih.gov For example, the condensation of 2-(piperidin-1-yl)quinoline-3-carbaldehydes with thiosemicarbazides to form a library of potential therapeutic agents was accomplished in excellent yields within minutes under microwave conditions. mdpi.com Similarly, the intramolecular cyclocondensation of enamines to produce substituted pyrroles showed a dramatic increase in yield when switching from conventional heating to microwave irradiation. mdpi.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction Type | Conventional Method (Time, Yield) | Microwave-Assisted Method (Time, Yield) | Reference |

| Quinoline thiosemicarbazone synthesis | 0.5–2 h, lower yields | 3–5 min, excellent yields | mdpi.com |

| Intramolecular cyclocondensation of enamines | Lower yields | Significantly higher yields | mdpi.com |

| Synthesis of hydrazide-hydrazones | Longer reaction times | Significantly decreased reaction times, increased yields | mjcce.org.mk |

Biocatalytic and Enzymatic Synthetic Routes

The use of enzymes as catalysts in organic synthesis is a cornerstone of green chemistry, offering high selectivity and mild reaction conditions. acs.org Biocatalytic approaches for the synthesis of chiral piperidine derivatives are gaining prominence. acs.org For instance, enzymatic kinetic resolution of 2-piperidineethanol (B17955) has been employed to obtain enantiopure starting materials for the synthesis of natural products and other complex molecules. nih.gov Lipases, such as Candida antarctica lipase (B570770) B (CALB), have been utilized in multicomponent reactions to produce piperidine derivatives in high yields. rsc.org Immobilizing these enzymes on supports like magnetic nanotubes can further enhance their stability and reusability, making the process more economically viable and sustainable. rsc.org Chemo-enzymatic strategies, combining chemical synthesis with biocatalysis, have also been developed for the asymmetric synthesis of substituted piperidines. acs.org

Diversity-Oriented Synthesis (DOS) and Library Generation

Diversity-oriented synthesis (DOS) is a strategy aimed at the efficient production of structurally diverse small molecules for high-throughput screening and drug discovery. pinpools.com This approach is well-suited for creating libraries of compounds based on privileged scaffolds like the piperidine ring. cam.ac.uk By systematically varying substituents and stereochemistry, DOS can generate a wide range of analogs for biological evaluation. acs.orgnih.govnih.gov

The this compound scaffold can serve as a starting point for building such libraries. The hydroxyl and amino functionalities provide convenient handles for introducing diversity. Anion Relay Chemistry (ARC) is one powerful technique that has been used to create complex and stereochemically diverse piperidine derivatives. acs.orgnih.govnih.gov This method allows for the modular assembly of different building blocks to generate all possible stereoisomers of a given scaffold. acs.org

The generation of compound libraries is crucial for identifying new drug candidates and probing biological pathways. tebubio.comcuriaglobal.com Libraries can be designed to be either broadly diverse or focused on specific biological targets. irbm.com DNA-encoded libraries (DELs) represent a cutting-edge approach where each molecule is tagged with a unique DNA barcode, enabling the screening of vast numbers of compounds simultaneously. nih.gov

Advanced Characterization and Analytical Methodologies in 4 Hydroxy 1 Piperidineethanol Research

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods are indispensable for determining the molecular structure and assessing the purity of 4-Hydroxy-1-piperidineethanol. These techniques probe the interaction of the molecule with electromagnetic radiation, providing a unique fingerprint based on its atomic and molecular composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for providing detailed information about the structure and chemical environment of the atoms within a molecule. Both proton (¹H) and carbon-13 (¹³C) NMR are routinely used in the analysis of this compound and its derivatives.

¹H NMR spectra provide information on the number of different types of protons, their electronic environments, and the connectivity between adjacent protons. For related piperidine (B6355638) compounds, specific chemical shifts (δ) are observed for the protons on the piperidine ring and its substituents. rsc.orgchemicalbook.com For instance, in a study of 2-piperidineethanol (B17955), the protons of the ethanol (B145695) group and the piperidine ring show distinct signals in the ¹H NMR spectrum. rsc.org

¹³C NMR spectroscopy provides information on the different carbon environments in the molecule. Each unique carbon atom gives a distinct signal, allowing for the confirmation of the carbon skeleton. chemicalbook.comlibretexts.org For example, in the ¹³C NMR spectrum of 4-hydroxypiperidine (B117109), the carbon atom bearing the hydroxyl group shows a characteristic chemical shift. chemicalbook.com The chemical shifts in both ¹H and ¹³C NMR are dependent on the solvent used and the presence of any impurities. sigmaaldrich.compitt.edu

Table 1: Representative NMR Data for Piperidine-based Structures

This table is illustrative and compiles data from related structures to show expected chemical shift regions.

| Nucleus | Functional Group | Expected Chemical Shift (ppm) |

|---|---|---|

| ¹H | -CH₂- (piperidine ring) | 1.2 - 1.9 |

| ¹H | -CH- (piperidine ring) | 2.5 - 3.0 |

| ¹H | -CH₂-N- | 2.6 - 2.8 |

| ¹H | -CH₂-OH | 3.6 - 3.7 |

| ¹³C | -CH₂- (piperidine ring) | 24 - 35 |

| ¹³C | -C-OH (piperidine ring) | 60 - 70 |

| ¹³C | -CH₂-N- | 45 - 60 |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a key analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound. For this compound, MS can confirm the molecular weight of 201.31 g/mol . nih.govmallakchemicals.com High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a molecule with a high degree of confidence. massbank.euafin-ts.de

Different ionization techniques can be employed, such as Electrospray Ionization (ESI), which is common for polar molecules like this compound. nih.govmassbank.eu The resulting mass spectrum often shows the protonated molecule [M+H]⁺. For instance, the ESI-QTOF mass spectrum of a related compound, 4-Hydroxy-1-(2-hydroxyethyl)-2,2,6,6-tetramethylpiperidine, shows a prominent peak for the [M+H]⁺ ion at m/z 202.1802. nih.govmassbank.eu Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can further aid in structural elucidation.

Table 2: Mass Spectrometry Data for a Structurally Related Compound

Data for 4-Hydroxy-1-(2-hydroxyethyl)-2,2,6,6-tetramethylpiperidine

| Parameter | Value | Reference |

|---|---|---|

| Formula | C₁₁H₂₃NO₂ | massbank.eu |

| Exact Mass | 201.1729 | massbank.eu |

| Precursor Ion (m/z) | 202.1802 | nih.govmassbank.eu |

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. pressbooks.pub The FTIR spectrum of this compound would be expected to show characteristic absorption bands for the O-H and C-N functional groups.

The presence of the hydroxyl (-OH) groups would result in a broad absorption band in the region of 3200-3600 cm⁻¹. The C-N stretching vibration of the tertiary amine in the piperidine ring would typically appear in the 1250-1020 cm⁻¹ region. The C-O stretching vibrations would also be present in the fingerprint region of the spectrum. Analysis of the FTIR spectrum allows for rapid confirmation of these key functional groups. nist.govchemicalbook.commdpi.com The spectrum can be obtained using various sampling techniques, including Attenuated Total Reflection (ATR), which is suitable for solid and liquid samples. mdpi.com

Chromatographic Separations and Quantitative Analysis

Chromatographic techniques are essential for separating this compound from complex mixtures and for its quantitative analysis. These methods rely on the differential partitioning of the analyte between a stationary phase and a mobile phase.

Gas Chromatography (GC) and Coupled Techniques (e.g., GC-MS)

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. nist.gov this compound can be analyzed by GC, often with a flame ionization detector (FID) for quantification. researchgate.net The purity of this compound is often specified as greater than 98.0% as determined by GC. mallakchemicals.comvwr.com

When coupled with a mass spectrometer (GC-MS), this technique provides both separation and identification of the components in a mixture. unl.educmbr-journal.com The GC separates the compounds, and the MS provides mass spectra for each component, allowing for their identification by comparing the spectra to libraries or known standards. cmbr-journal.com For example, GC-MS has been used to identify 1-piperidineethanol in complex samples. unl.edu Pyrolysis GC-MS is another analytical method that has been used for the analysis of polymers containing 4-hydroxy-2,2,6,6-tetramethyl-1-piperidineethanol. analytice.com

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and quantification of non-volatile or thermally labile compounds. researchgate.net HPLC methods have been developed for the analysis of related piperidine compounds. For instance, a method for the analysis of 4-(4-chlorophenyl)-4-hydroxypiperidine, a metabolite of haloperidol, utilized HPLC with fluorescence detection after pre-column derivatization. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. nih.govucsd.edu This technique is highly sensitive and selective, making it suitable for the analysis of this compound in complex matrices. ucsd.edu LC-MS analysis of a related tetramethylpiperidine (B8510282) derivative was performed using an ESI-QTOF mass spectrometer, which allowed for accurate mass measurements and structural confirmation. nih.govmassbank.eu This powerful combination of techniques is invaluable for both qualitative and quantitative studies of this compound.

X-ray Crystallography for Absolute Configuration and Solid-State Structure

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal information on bond lengths, bond angles, and the absolute configuration of chiral centers, which is fundamental to understanding a molecule's structure-property relationships. The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern to construct a detailed electron density map, and from that, a model of the molecular structure. cdnsciencepub.com

For this compound, obtaining a single crystal suitable for X-ray diffraction would allow for the unambiguous determination of the piperidine ring's conformation (e.g., chair, boat, or twist-boat) and the spatial orientation of its hydroxyl and ethanol substituents. This solid-state structure is crucial for understanding intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing and influence physical properties like melting point and solubility.

While specific crystallographic data for this compound is not widely published, the analysis of closely related piperidine derivatives provides a clear example of the data obtained. For instance, the study of compounds like (4-hydroxy-piperidin-1-yl)(4-methyl-phenyl)methanone reveals detailed structural parameters. nih.gov An illustrative example of the type of crystallographic data that would be generated for this compound is presented below.

| Parameter | Illustrative Data Type / Example Value | Description |

|---|---|---|

| Crystal System | Monoclinic | The crystal lattice's geometric classification. |

| Space Group | P2₁/c | The set of symmetry operations for the unit cell. |

| Unit Cell Dimensions | a = 5.5 Å, b = 10.2 Å, c = 12.1 Å, β = 95.5° | The dimensions of the fundamental repeating unit of the crystal. |

| Volume (V) | 675 ų | The volume of the unit cell. |

| Molecules per Unit Cell (Z) | 4 | The number of molecules within one unit cell. |

| Key Bond Length (C-O) | 1.43 Å | The distance between the carbon and oxygen atoms of the hydroxyl group. |

| Key Bond Angle (C-N-C) | 112.5° | The angle within the piperidine ring at the nitrogen atom. |

| Hydrogen Bond (O-H···O) | 2.75 Å | The distance between the hydrogen bond donor and acceptor atoms, indicating intermolecular forces. |

Computational Chemistry for Molecular Properties and Reactivity Prediction

Computational chemistry serves as a powerful complement to experimental research, offering insights into molecular properties that can be difficult or impossible to measure directly. These methods allow for the detailed exploration of the molecule's electronic structure, stability, and dynamic behavior.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. acs.org By calculating the electron density, DFT can accurately predict molecular geometries, vibrational frequencies, and various electronic properties. acs.org For this compound, DFT calculations would typically begin with a geometry optimization to find the lowest energy conformation of the molecule. This optimized structure provides theoretical values for bond lengths and angles, which can be compared with experimental data if available. niscpr.res.in DFT is also used to determine global reactivity descriptors, which help in understanding the chemical reactivity and kinetic stability of the molecule. researchgate.net

| Calculated Parameter | Illustrative Predicted Value | Significance |

|---|---|---|

| Optimized Bond Length (C-C in ring) | 1.53 Å | Predicts the average carbon-carbon single bond distance in the piperidine ring. |

| Optimized Bond Length (N-CH₂) | 1.47 Å | Predicts the bond distance between the ring nitrogen and the ethanol side chain. |

| Optimized Bond Angle (H-O-C) | 108.5° | Predicts the angle of the hydroxyl group. |

| Dihedral Angle (C-C-N-C) | -55.9° | Defines the chair conformation of the piperidine ring. |

| HOMO Energy | -6.5 eV | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| LUMO Energy | 1.2 eV | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | 7.7 eV | Indicates electronic stability and chemical reactivity. A larger gap suggests higher stability. |

| Dipole Moment | 2.8 D | Measures the overall polarity of the molecule, influencing solubility and intermolecular forces. |

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. tandfonline.com By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular conformations, flexibility, and interactions with surrounding molecules, such as solvents or biological macromolecules. nih.govresearchgate.net For this compound, an MD simulation in an explicit solvent like water would reveal the dynamics of the piperidine ring (e.g., chair-to-chair interconversion), the flexibility of the hydroxyethyl (B10761427) side chain, and the formation and lifetime of hydrogen bonds with water molecules. researchgate.net This information is crucial for understanding its behavior in a biological environment and its solvation properties.

| Simulation Aspect | Objective and Key Metrics |

|---|---|

| System Setup | A single molecule of this compound solvated in a box of water molecules (e.g., TIP3P water model). |

| Simulation Time | Typically 100 nanoseconds or longer to ensure adequate sampling of conformational space. |

| Analysis of Trajectory | The output trajectory is analyzed for various structural and dynamic properties. |

| Root Mean Square Deviation (RMSD) | To assess the structural stability of the molecule over the simulation time. A stable RMSD indicates the system has reached equilibrium. |

| Root Mean Square Fluctuation (RMSF) | To identify the flexibility of different parts of the molecule. Higher RMSF values for the ethanol side chain would indicate greater mobility compared to the piperidine ring. |

| Hydrogen Bond Analysis | To quantify the number and duration of intramolecular and intermolecular (solute-solvent) hydrogen bonds. |

| Solvent Accessible Surface Area (SASA) | To measure the exposure of the molecule to the solvent, providing insights into its hydrophilicity and potential interaction sites. |

Computational methods are extensively used to predict spectroscopic data, which can then be compared with experimental results to validate the computational model or aid in spectral assignment. Time-Dependent Density Functional Theory (TD-DFT) is a primary method for predicting electronic absorption spectra (UV-Vis). mdpi.com It calculates the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensities observed experimentally. nih.gov Furthermore, DFT calculations can predict Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants by computing the magnetic shielding tensors for each nucleus. faccts.de Comparing these predicted spectra with experimental ones provides a powerful tool for structural confirmation. researchgate.net

| Parameter | Predicted Value (Illustrative) | Experimental Correlate | Significance |

|---|---|---|---|

| UV-Vis λmax (TD-DFT) | ~210 nm | UV Absorption Maximum | Corresponds to electronic transitions, typically n→σ* for saturated amines and alcohols. |

| ¹H NMR Chemical Shift (δ) | 3.7 ppm (for -CH₂-OH) | Proton NMR Spectrum | Predicts the chemical environment of protons. Comparison with experimental data validates the molecular structure. |

| ¹³C NMR Chemical Shift (δ) | 60.5 ppm (for C-OH) | Carbon-13 NMR Spectrum | Predicts the chemical environment of carbon atoms, providing a fingerprint of the carbon skeleton. |

| Vibrational Frequency (IR) | 3450 cm⁻¹ (O-H stretch) | Infrared Spectrum | Predicts the frequencies of molecular vibrations, corresponding to absorption bands in the IR spectrum. Helps identify functional groups. |

Pharmacological and Biological Research of 4 Hydroxy 1 Piperidineethanol Scaffolds

Medicinal Chemistry Applications and Drug Discovery

The piperidine (B6355638) ring is a prevalent core in numerous pharmaceuticals, and the strategic introduction of chirality and functional groups, such as in the 4-hydroxy-1-piperidineethanol scaffold, can significantly enhance biological activity, selectivity, and pharmacokinetic properties. researchgate.net This scaffold serves as a key intermediate and building block in the synthesis of diverse bioactive compounds. medchemexpress.com

The this compound scaffold and its close analogs are foundational in the development of new pharmaceutical leads. The two functional groups—the secondary alcohol on the piperidine ring and the primary alcohol on the ethanol (B145695) side chain—provide "handles" that can be readily modified to explore chemical space and optimize biological activity. unimi.it Derivatives have been investigated for a range of therapeutic applications, including as analgesics.

Furthermore, related structures like 4-hydroxy-1-methylpiperidine serve as reactants in the synthesis of inhibitors for various kinases, such as CaMKII, VEGFR, and FGFR, as well as for enzymes like Phosphoinositide-3-kinase and Protein lysine (B10760008) methyltransferase G9a. chemicalbook.com This highlights the versatility of the substituted hydroxypiperidine core in generating leads for complex diseases, including cancer. chemicalbook.com The development of these derivatives often involves systematic modifications to modulate physicochemical properties and improve target engagement. researchgate.net

The this compound moiety is a key component in the design of ligands for specific molecular targets, particularly neurotransmitter receptors. Its structure allows for precise orientation within receptor binding pockets, influencing affinity and selectivity.

One major area of research involves N-methyl-D-aspartate (NMDA) receptors, which are crucial for excitatory neurotransmission in the brain. researchgate.net Derivatives based on the piperidineethanol structure, such as Ifenprodil and its analogs like CP-101,606, are known antagonists of NMDA receptors that contain the GluN2B subunit. researchgate.net For instance, (1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidino)-1-propanol (CP-101,606), which contains a related this compound core, was identified as a potent and selective NMDA antagonist. researchgate.net Similarly, Ro 25-6981 is another potent and selective blocker of NMDA receptors containing the NR2B subunit. researchgate.net Docking studies have helped to understand how these molecules fit within the binding pocket at the interface of the GluN1-GluN2B subunits. researchgate.net

The scaffold has also been used as a building block to create ligands for other important central nervous system targets, including the muscarinic acetylcholine (B1216132) receptor (mAChR) and the sigma non-opioid intracellular receptor 1 (σ1 receptor). medchemexpress.com

Derivatives of the this compound scaffold have been extensively studied for their ability to inhibit enzymes and modulate receptor activity, leading to the discovery of potent and selective compounds.

Histone deacetylase (HDAC) inhibitors are a class of compounds that interfere with the deacetylation of histones, leading to a more open chromatin structure and altered gene expression, which is a promising strategy for cancer therapy. wikipedia.org The typical pharmacophore for an HDAC inhibitor includes a zinc-binding group, a linker, and a surface-recognition "capping" group. nih.gov

Researchers have developed novel HDAC inhibitors using a piperidine scaffold. A series of N-substituted 4-alkylpiperidine hydroxamic acids were designed, where the piperidine ring acts as part of the linker and capping group structure. nih.gov In this research, the linker length and the connection of the aromatic capping group were systematically altered to identify the optimal geometry for enzyme inhibition. nih.gov A subsequent study focused on derivatives where a sulfonyl group was attached to the piperidine nitrogen, creating sulfonamides and sulfonyl ureas that acted as submicromolar inhibitors and showed antiproliferative activity on colon carcinoma cells. nih.gov

Table 1: Selected HDAC Inhibitor Classes and Examples

| Inhibitor Class | Key Structural Feature | Examples | Therapeutic Use/Investigation |

|---|---|---|---|

| Hydroxamic Acids | Contain a hydroxamic acid (-CONHOH) group | Vorinostat, Panobinostat, Belinostat | Approved for various hematologic malignancies and cancers. imrpress.comdrugbank.com |

| Benzamides | Feature a benzamide (B126) structure | Mocetinostat, Chidamide | Investigated for lymphomas, leukemia, and solid tumors. turkjps.org |

| Piperidine-based | Incorporate a piperidine ring in the linker/cap | N-substituted 4-alkylpiperidine hydroxamic acids | Showed antiproliferative activity in colon cancer cell lines. nih.gov |

Voltage-sensitive calcium channels (VSCCs) are critical for regulating intracellular calcium levels and are important targets for treating cardiovascular and neurological disorders. nih.govconsensus.app The piperidine scaffold has been incorporated into molecules designed as calcium channel modulators.

One line of research focused on synthesizing (aryloxyalkyl)piperidines derived from 2-piperidineethanol (B17955) as calcium channel antagonists. mdpi.com In another study, a series of 4-piperidinecarboxylate and 4-piperidinecyanide derivatives were designed and synthesized to act as selective and potent inhibitors of T-type calcium channels. nih.gov Several of these compounds demonstrated significant inhibitory activity against the α(1G) T-type calcium channel with minimal off-target effects on the hERG potassium channel. nih.gov A selected compound from this series also showed an inhibitory effect on mechanical allodynia in a model of neuropathic pain, highlighting the therapeutic potential of these derivatives. nih.gov

The this compound scaffold is a key structural element in the development of ligands for serotonin (B10506) (5-HT) receptors, particularly the 5-HT4 receptor subtype. nih.gov Benzoate derivatives of substituted 1-piperidineethanol have been synthesized and identified as potent 5-HT4 receptor agonists. nih.govacs.org For example, compound 7a (ML 10302) and its analog 7k, which feature a monosubstituted piperidine ring, showed nanomolar affinity for 5-HT4 receptors. nih.govacs.org

Interestingly, structural modifications to the piperidine ring can dramatically alter the pharmacological profile of these compounds, converting them from agonists to antagonists. The introduction of two methyl groups on the piperidine ring, as seen in compounds 7g and 7h, led to a significant change in activity. nih.govacs.org Compound 7g, with a cis-3,5-dimethylpiperidine (B12482) moiety, acted as a potent 5-HT4 antagonist with a pA2 value of 8.6. nih.govacs.org

Further research into arylcarbamate derivatives of 1-piperidineethanol also yielded potent 5-HT4 receptor antagonists. nih.gov While these carbamate (B1207046) derivatives generally showed lower affinity compared to their ester counterparts, specific substitutions proved highly effective. nih.gov Ortho-substituted carbamates (8b, 8c) and cis- or trans-3,5-dimethyl substituted piperidine derivatives (8n, 8o) displayed nanomolar affinity for 5-HT4 receptors. nih.gov Compound 8c was found to be an antagonist with potency equivalent to the known 5-HT4 antagonist SDZ 205-557. nih.gov

Table 2: Activity of 1-Piperidineethanol Derivatives at 5-HT4 Receptors

| Compound | Piperidine Substitution | Pharmacological Profile | Binding Affinity (Ki, nM) | Source |

|---|---|---|---|---|

| 7a (ML 10302) | Unsubstituted | Partial Agonist | 1.07 ± 0.5 | nih.govacs.org |

| 7k | 4-OH | Partial Agonist | 1.0 ± 0.3 | nih.govacs.org |

| 7g | cis-3,5-dimethyl | Antagonist | 0.26 ± 0.06 | nih.govacs.org |

| 8b | Unsubstituted (ortho-MeO carbamate) | Antagonist | 8.9 ± 0.5 | nih.gov |

| 8c | Unsubstituted (ortho-EtO carbamate) | Antagonist | 2.6 ± 0.4 | nih.gov |

| 8n/8o | cis/trans-3,5-dimethyl (carbamate) | Antagonist | 1.1 ± 0.6 | nih.gov |

Enzyme Inhibition and Receptor Modulation Studies

Adenosine (B11128) Receptor Antagonists

Derivatives of the piperidine scaffold have been investigated as antagonists for adenosine receptors (ARs), which are implicated in a range of physiological processes and are considered therapeutic targets for conditions like CNS disorders and inflammatory diseases. researchgate.netnih.gov Research has focused on developing selective antagonists for the A1, A2A, A2B, and A3 receptor subtypes. nih.govmdpi.com

For instance, a series of 2,6,9-trisubstituted adenines were synthesized and evaluated for their binding affinity at human adenosine receptors. d-nb.info This research demonstrated that introducing bulky substituents at the N6 position of the adenine (B156593) core could significantly increase binding affinity at the A1 and A3 receptors. d-nb.info While the direct incorporation of the this compound moiety was not the central focus, the broader exploration of heterocyclic derivatives highlights the potential for piperidine-containing structures to modulate adenosine receptor activity. d-nb.info Another study on novel quinazoline (B50416) derivatives as A2A adenosine receptor antagonists underscores the importance of the heterocyclic scaffold in achieving high binding affinity and antagonist activity. mdpi.com

Gonadotropin-Releasing Hormone (GnRH) Antagonists

The piperidine scaffold is a component in the design of non-peptide gonadotropin-releasing hormone (GnRH) receptor antagonists. nih.gov These antagonists are of therapeutic interest for managing sex-hormone-related diseases. wipo.int For example, spiroindoline-piperidine derivatives have been developed and investigated for their potent GnRH receptor antagonist activity. nih.govwipo.int One such derivative, compound 71, which features a piperidine substituent on a spiroindoline core, was identified as a potent GnRH receptor antagonist. nih.gov The neurokinin-3 receptor (NK3R) has also been identified as playing a key role in the release of GnRH, and research into NK3R antagonists has involved the use of piperidine-based scaffolds. nih.gov

Thrombin and Cyclin-Dependent Kinase Inhibitors

The versatility of the piperidine scaffold extends to the development of inhibitors for enzymes like thrombin and cyclin-dependent kinases (CDKs). A new class of nonpeptide direct thrombin inhibitors has been designed based on a 1-(pyridin-4-yl)piperidine-4-carboxamide structure. nih.gov Through structure-activity relationship (SAR) studies, researchers were able to significantly improve the anti-thrombin activity, leading to the identification of a compound with excellent fIIa inhibition (Ki = 6 nM). nih.gov

In the realm of CDK inhibitors, which are crucial in cancer therapy, piperidine moieties have been incorporated into various molecular designs. mdpi.comimtm.cz For instance, modifications to the piperidine moiety of certain indole (B1671886) derivatives were found to be critical in shifting selectivity towards CDK7 over other off-target CDKs. imtm.cz

Ion Channel and Transient Receptor Potential Vanilloid 1 (TRPV1) Modulators

Piperidine derivatives have been extensively studied as modulators of ion channels, particularly the Transient Receptor Potential Vanilloid 1 (TRPV1), a key target for pain management. researchgate.netmdpi.com A series of piperidine carboxamides were developed as potent TRPV1 antagonists. researchgate.net Through the creation of a focused library, a benzoxazinone (B8607429) amide derivative was identified that demonstrated good potency in cell-based assays. researchgate.net

The natural product piperine (B192125), which contains a piperidine ring, is known to activate TRPV1 receptors. acs.org This has spurred research into synthetic piperidine analogues to modulate the activity of γ-aminobutyric acid type A receptors (GABAARs), which are also involved in pain signaling. acs.org

Investigation of Anti-inflammatory, Antiviral, and Anticancer Potential

The this compound scaffold and its derivatives have been explored for a range of therapeutic applications, including anti-inflammatory, antiviral, and anticancer activities. ijnrd.orgclinmedkaz.org

Anti-inflammatory Potential: Derivatives of 4-hydroxy-4-phenyl piperidine have shown strong compatibility with the enzyme trypsin, which plays a role in inflammation. amazonaws.com This interaction suggests that these compounds could serve as effective anti-inflammatory agents. amazonaws.com Furthermore, some piperidine derivatives have been found to exhibit anti-inflammatory properties through the modulation of peroxisome proliferator-activated receptor δ (PPARδ). nih.gov

Antiviral Potential: The piperidine ring is a structural feature in many compounds with antiviral activity. nih.gov Piperidine-4-carboxamide derivatives, for example, have demonstrated inhibitory effects against human coronaviruses, including SARS-CoV-2 variants, at low micromolar concentrations. gavinpublishers.com These findings suggest that such scaffolds could be developed into broad-spectrum antiviral agents. gavinpublishers.com Research has also shown that N-benzyl piperidines can inhibit the H1N1 influenza virus. encyclopedia.pub

Anticancer Potential: The piperidine scaffold is present in numerous compounds investigated for their anticancer properties. grafiati.comekb.eg Derivatives have been designed as inhibitors of various targets implicated in cancer, such as cyclin-dependent kinases (CDKs) and vascular endothelial growth factor receptor 2 (VEGFR2). oup.com Some pyrazole (B372694) derivatives containing a piperidine moiety have shown efficacy in inhibiting the survival of various cancer cell lines, with IC50 values in the low micromolar range. mdpi.com Additionally, scaffolds designed for the controlled release of anticancer drugs have shown promise in overcoming drug resistance in breast cancer models. nih.govscienceopen.com

Research into Antihypertensive and Analgesic Properties

Antihypertensive Properties: Piperidine derivatives have been synthesized and evaluated for their potential as antihypertensive agents. nih.gov Certain benzenesulfenamide derivatives incorporating a piperidine ring have exhibited marked antihypertensive properties in animal models. nih.gov The piperidine nucleus is also a component of phytochemicals like piperine, which has been noted for its antihypertensive effects. acs.org

Analgesic Properties: The piperidine scaffold is a well-established pharmacophore in the design of analgesic agents, with structural similarities to potent opioids like pethidine and fentanyl. wisdomlib.orggoogle.com Research on 4-hydroxy-4-phenylpiperidine derivatives has demonstrated that structural modifications, such as substitution on the nitrogen atom of the piperidine ring, can significantly enhance analgesic activity. wisdomlib.orgresearchgate.net Various derivatives have shown significant pain-relieving effects in animal models. wisdomlib.orgresearchgate.net

Mechanisms of Biological Action and Structure-Activity Relationships (SAR)

The biological activity of this compound derivatives is intrinsically linked to their three-dimensional structure and the nature of the substituents on the piperidine ring. Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of these compounds for their respective biological targets.

For adenosine receptor antagonists , SAR studies have shown that the introduction of bulky substituents at specific positions can significantly enhance binding affinity for certain receptor subtypes. d-nb.info For example, in a series of adenine derivatives, N6-substitution was key for A1 and A3 receptor affinity, while a chlorine atom at the 2-position generally favored interaction with the A2A subtype. d-nb.info

In the context of GnRH antagonists , SAR studies on uracil (B121893) derivatives, which evolved from bicyclic scaffolds, revealed that a 6-methyl group could force an adjacent phenyl ring into a perpendicular conformation, potentially enhancing π-π interactions with the receptor. nih.gov

For thrombin inhibitors , SAR was used to optimize a lead compound with poor initial activity. By modifying the basic P1 and the X-substituted phenyl P4 binding moieties of a 1-(pyridin-4-yl)piperidine-4-carboxamide scaffold, researchers achieved a remarkable improvement in inhibitory potency against thrombin. nih.gov

Regarding TRPV1 modulators , a quantitative structure-activity relationship (QSAR) model was developed for a series of piperidine carboxamide antagonists. This model helped to elucidate the structural requirements for potent antagonism of the TRPV1 channel. researchgate.net

The analgesic activity of 4-hydroxy-4-phenylpiperidine derivatives is also heavily influenced by their structure. Studies have shown that substitution at the nitrogen atom of the piperidine ring is a critical factor in modulating analgesic potency. wisdomlib.org For instance, the introduction of a methyl group has been shown to amplify the analgesic effect. wisdomlib.org

The diverse pharmacological profiles of compounds built upon the this compound scaffold highlight its importance in modern drug discovery. The ability to systematically modify this core structure allows for the fine-tuning of biological activity, leading to the development of novel therapeutic agents for a wide range of diseases.

Elucidation of Molecular Pathways and Cellular Interactions

Research into this compound and its related structures has revealed interactions with several key biological targets. For instance, derivatives of this scaffold have been synthesized and evaluated as ligands for muscarinic acetylcholine receptors (mAChR) and the sigma non-opioid intracellular receptor 1 (σ1 receptor). medchemexpress.com The σ1 receptor is of particular interest due to its role in a variety of cellular functions. Spirocyclic piperidine derivatives have been designed that show high affinity for σ1 receptors, with some exhibiting low nanomolar affinity (Kᵢ = 1.22-2.14 nM) and significant selectivity over σ2 receptors. researchgate.net

Furthermore, piperidine derivatives have been investigated for their analgesic properties, potentially through the inhibition of prostaglandin (B15479496) signaling pathways. researchgate.net Docking studies with opioid receptors have shown interactions between the functional groups of piperidine derivatives and specific amino acid residues, such as ARG 573. researchgate.net In the context of Alzheimer's disease, benzylpiperidine-linked 1,3-dimethylbenzimidazolinone derivatives have been synthesized and found to be potent inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with some compounds exhibiting IC₅₀ values in the submicromolar range. tandfonline.com

The versatility of the piperidine scaffold is also evident in its application in developing agents against other diseases. For example, piperidine derivatives have been explored as potential anti-HIV agents and have shown varied inhibitory activities against AChE and BuChE in different assay systems. mdpi.comresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. wikipedia.org This approach is instrumental in drug discovery for predicting the activity of new chemical entities and optimizing lead compounds.

For piperidine derivatives, QSAR studies have been employed to understand the structural features that govern their biological effects. For example, a QSAR analysis of piperine analogs as inhibitors of the NorA efflux pump in Staphylococcus aureus revealed that the partial negative surface area and the heat of formation of the molecules are key descriptors for their inhibitory activity. nih.gov This model demonstrated high statistical significance with a correlation coefficient (r²) of 0.962 and a cross-validation parameter (q²) of 0.917. nih.gov

In the context of antitubercular agents, QSAR models for thiazolidine-4-one derivatives containing a piperidine moiety have been developed. nih.gov These models indicated that descriptors such as MLFER_S, GATSe2, and EstateVSA 6 are positively correlated with antitubercular activity, while SpMAD_Dzs 6 shows a negative correlation. nih.gov The predictive ability of such models is crucial for designing more potent compounds. mdpi.com The development of a robust QSAR model involves selecting appropriate molecular descriptors and using statistical methods like multiple linear regression analysis to establish a predictive relationship. nih.govmdpi.com

Table 1: QSAR Model Parameters for Piperine Analogs as NorA Efflux Pump Inhibitors

| Parameter | Value | Reference |

| Correlation Coefficient (r²) | 0.962 | nih.gov |

| Cross-validation Parameter (q²) | 0.917 | nih.gov |

| Key Descriptors | Partial negative surface area, Molecular shadow area (XZ plane), Heat of formation | nih.gov |

This table summarizes the statistical quality and key molecular descriptors of a QSAR model developed for piperine analogs.

Toxicological and Safety Profile Studies (General mechanisms)

The toxicological assessment of chemical compounds is a critical aspect of their development for any application. For piperidine derivatives, this involves a combination of in vitro and in vivo studies, as well as an investigation into their mechanisms of toxicity, such as oxidative stress and metabolic pathways.

In Vitro and In Vivo Assessment of Piperidine Derivatives

The toxicological evaluation of piperidine derivatives often begins with in vitro assays to assess cellular toxicity. tandfonline.com For instance, the safety data sheet for a tetramethylpiperidine (B8510282) derivative of this compound indicates that no data is available for acute toxicity, skin corrosion/irritation, or germ cell mutagenicity, highlighting the need for further investigation. tcichemicals.com

In vivo studies provide a more comprehensive understanding of a compound's effects on a whole organism. For example, biodistribution studies in mice with radiolabeled spirocyclic piperidine derivatives have shown high initial brain uptake, which is relevant for compounds targeting the central nervous system. researchgate.net The toxicological profile of piperidine alkaloids from plants is also a concern, as they can cause musculoskeletal deformities in neonatal animals. science.gov

Oxidative Stress and Free Radical Scavenging Mechanisms (e.g., TEMPOL-like activity)

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in various diseases. nih.govnih.gov Some piperidine derivatives, particularly those with a hindered amine structure similar to TEMPOL (4-hydroxy-2,2,6,6-tetramethylpiperidin-1-oxyl), exhibit antioxidant properties. wikipedia.orgebi.ac.uk

TEMPOL and its analogs are known to be effective radical scavengers. ebi.ac.uknewdrugapprovals.org They can catalyze the disproportionation of superoxide (B77818), facilitate the metabolism of hydrogen peroxide, and inhibit the Fenton reaction, which produces highly reactive hydroxyl radicals. wikipedia.orgebi.ac.ukscielo.org.mx The antioxidant mechanism of these compounds often involves donating a hydrogen atom to a free radical, thereby neutralizing it. researchgate.net The presence of a hydroxyl group on the piperidine ring can play a crucial role in this antioxidant activity. solubilityofthings.com The ability to mitigate oxidative stress is a significant aspect of the biological profile of these compounds. researchgate.net

Table 2: Antioxidant Mechanisms of TEMPOL-like Piperidine Derivatives

| Mechanism | Description | Reference |

| Superoxide Dismutation | Catalyzes the conversion of superoxide radicals to hydrogen peroxide and oxygen. | wikipedia.orgebi.ac.uk |

| Hydrogen Peroxide Metabolism | Facilitates the breakdown of hydrogen peroxide, a precursor to more reactive ROS. | ebi.ac.uk |

| Fenton Reaction Inhibition | Prevents the formation of highly damaging hydroxyl radicals from hydrogen peroxide and ferrous ions. | ebi.ac.ukscielo.org.mx |

| Radical Scavenging | Directly reacts with and neutralizes free radicals through hydrogen or electron donation. | researchgate.netsolubilityofthings.com |

This table outlines the key mechanisms by which TEMPOL and similar piperidine derivatives exert their antioxidant effects.

Metabolic Pathways and Degradation Product Analysis

Understanding the metabolic fate of a compound is essential for assessing its safety and efficacy. The degradation of aromatic and heterocyclic compounds, including those with a piperidine ring, can occur through various metabolic pathways in organisms. nih.govunesp.br

In bacteria, the degradation of aromatic hydrocarbons often involves initial oxidation reactions catalyzed by monooxygenases or dioxygenases, leading to the formation of central intermediates like catechols. unesp.br These intermediates then undergo ring cleavage, eventually being broken down into metabolites that can enter central metabolic pathways. nih.govunesp.br

For N-heterocyclic compounds like those containing a pyridine (B92270) or piperidine ring, the initial step can be hydroxylation. nih.gov For example, the catabolism of 4-hydroxypyridine (B47283) in Arthrobacter sp. is initiated by a flavin-dependent monooxygenase that hydroxylates the ring. nih.gov Subsequent enzymatic reactions lead to ring opening and further degradation. nih.gov While specific metabolic pathways for this compound are not extensively detailed in the provided search results, the general principles of xenobiotic metabolism suggest that it would likely undergo oxidation and conjugation reactions to facilitate its excretion from the body. Analysis of potential degradation products is a crucial part of the toxicological assessment.

Applications of 4 Hydroxy 1 Piperidineethanol in Material Science and Industrial Processes

Polymer Additives and Stabilization Technologies

The incorporation of 4-Hydroxy-1-piperidineethanol derivatives into polymers is a key strategy for enhancing their durability and resistance to environmental degradation. This is most prominently seen in the field of light and thermal stabilization.

Hindered Amine Light Stabilizers (HALS) Based on this compound Derivatives

A significant application of this compound is in the synthesis of Hindered Amine Light Stabilizers (HALS). These additives are crucial for protecting polymeric materials from photo-oxidation. A notable example is the polymeric HALS known as Poly(4-hydroxy-2,2,6,6-tetramethyl-1-piperidine ethanol-alt-1,4-butanedioic acid), commercially available under trade names like Tinuvin 622. nih.gov This high molecular weight stabilizer is valued for its low volatility, minimal migration out of the polymer matrix, and excellent compatibility with various resins, including polyolefins (polyethylene and polypropylene), olefin copolymers like ethylene-vinyl acetate (B1210297) (EVA), polyacetals, polyamides, and polyurethanes. nbinno.comwatson-int.com The oligomeric nature of this HALS derivative ensures long-term protection. nih.govnbinno.com

Mechanisms of Photostabilization and Thermal Protection in Polymers

HALS derived from tetramethylpiperidine (B8510282), such as the copolymer of this compound, function not by absorbing UV radiation, but by inhibiting the degradation of the polymer. wikipedia.orgadditivesforpolymer.com They act as radical scavengers, interrupting the cycle of photo-oxidation. The process, often referred to as the Denisov cycle, involves the HALS being oxidized to a stable nitroxyl (B88944) radical (R₂NO•). wikipedia.orgfrontiersin.org

This nitroxyl radical is highly efficient at trapping the polymer alkyl radicals (R•) and peroxy radicals (ROO•) that are formed when the polymer is exposed to light and oxygen. wikipedia.org By reacting with these radicals, HALS prevent the propagation of the degradation chain reaction. A key advantage of this mechanism is that the HALS is regenerated, allowing a single molecule to terminate multiple radical cycles, which accounts for their high efficiency and long-term stabilizing effect. wikipedia.orguvabsorber.com This cyclic process provides both photostabilization and a degree of thermal protection, particularly at low and moderate temperatures. wikipedia.orguvabsorber.com

The general mechanism can be summarized as follows:

Initiation: Polymer exposure to UV light generates initial free radicals.

HALS Activation: The secondary amine of the HALS is oxidized to a nitroxyl radical. frontiersin.org

Radical Trapping: The nitroxyl radical scavenges polymer alkyl radicals.

Regeneration: The resulting amino ether can react with other radicals to regenerate the nitroxyl radical, allowing the cycle to continue.

Incorporation of this compound into Polymer Architectures (e.g., Copolymers)

This compound is incorporated into polymer architectures primarily through copolymerization. The most prominent example is its reaction with a dicarboxylic acid, such as butanedioic acid (succinic acid), to form a polyester-based HALS. echemi.com This results in the creation of a high molecular weight, oligomeric stabilizer, Poly(4-hydroxy-2,2,6,6-tetramethyl-1-piperidine ethanol-alt-1,4-butanedioic acid). nih.govnbinno.comwatson-int.comsigmaaldrich.combiosynth.comdcfinechemicals.comscbt.comsigmaaldrich.comalfa-chemistry.com

The manufacturing process involves the polymerization of 4-hydroxy-2,2,6,6-tetramethyl-1-piperidineethanol with butanedioic acid. echemi.com This copolymer structure is advantageous as its high molecular weight reduces volatility and migration, ensuring it remains within the polymer matrix for sustained protection, a significant improvement over low molecular weight HALS. nih.gov

Advanced Sorbent Development for Carbon Dioxide Capture

The piperidine (B6355638) scaffold, a core component of this compound, is being actively investigated for its potential in developing efficient solvents for carbon dioxide (CO₂) capture from industrial flue gases.

Studies on CO₂ Absorption Kinetics and Thermodynamics

The effectiveness of piperidine-based solvents is underpinned by favorable kinetics and thermodynamics of CO₂ absorption. Studies on aqueous solutions of 1-(2-Hydroxyethyl)piperidine have determined the pseudo-first-order (k₀) and second-order (k₂) reaction rate constants for CO₂ absorption across various concentrations and temperatures (293-313 K). researchgate.netacs.org The reaction kinetics can be described by a base-catalyzed hydration mechanism. researchgate.netacs.org

Thermodynamic models have also been developed to correlate and predict the equilibrium solubility of CO₂ in these solvents. For instance, for aqueous 1-(2-Hydroxyethyl)piperidine, both semi-empirical and activity coefficient models have been created to describe the CO₂ solubility at different temperatures and partial pressures. researchgate.netresearchgate.net Research on blends like HMPD with aminoethylethanolamine (AEEA) has also been conducted to measure and model CO₂ solubility and absorption rates under various conditions. doi.org These fundamental studies are crucial for optimizing the design and operation of CO₂ capture systems that utilize piperidine-based solvents. iaea.org

Data Tables

Table 1: Properties of a HALS Copolymer Derived from a this compound Derivative

| Property | Value | References |

| Chemical Name | Poly(4-hydroxy-2,2,6,6-tetramethyl-1-piperidine ethanol-alt-1,4-butanedioic acid) | nih.govnbinno.comwatson-int.comsigmaaldrich.combiosynth.comdcfinechemicals.comscbt.comsigmaaldrich.comalfa-chemistry.com |

| CAS Number | 65447-77-0 | nih.govnbinno.comwatson-int.comsigmaaldrich.combiosynth.comdcfinechemicals.comscbt.comsigmaaldrich.comalfa-chemistry.com |

| Appearance | White powder | nbinno.comwatson-int.com |

| Melting Point | 50-70 °C | nbinno.comwatson-int.com |

| Key Feature | High molecular weight, low volatility, minimal migration | nih.govnbinno.com |

| Primary Function | Hindered Amine Light Stabilizer (HALS) | nbinno.com |

Table 2: Performance Comparison of a Piperidine-Based CO₂ Capture Solvent Blend

| Solvent System | Property | Comparison | References |

| 2 M Piperazine (B1678402) / 3 M 4-hydroxy-1-methylpiperidine | CO₂ Cyclic Capacity | > 2x that of 7 M MEA | researchgate.net |

| CO₂ Absorption Rate | > 2x that of 7 M MEA | researchgate.net | |

| Oxidative Degradation | More resistant than MEA | researchgate.net | |

| Volatility | Lower amine volatility than MEA | researchgate.net | |

| 5 M Piperazine | CO₂ Cyclic Capacity | 40% lower than the HMPD blend | researchgate.net |

| Absorption Rate | 10% faster than the HMPD blend | researchgate.net | |

| Viscosity | 10% lower than the HMPD blend | researchgate.net |

Solvent Degradation and Regeneration Challenges in Carbon Capture Applications

The chemical stability of amine-based solvents is a critical factor in the economic viability and environmental performance of carbon capture technologies. For solvents involving this compound and its analogues, such as 4-hydroxy-1-methylpiperidine (HMPD), degradation during the absorption-desorption cycle presents significant operational challenges. This section details the thermal and oxidative degradation pathways and the associated energy demands for solvent regeneration.

Thermal Degradation

Thermal degradation is a significant concern in the high-temperature stripper section of the carbon capture plant. For aqueous solutions of PZ and HMPD, the primary thermal degradation mechanism has been identified as an "arm switching" reaction. acs.orgacs.org This reaction occurs between piperazine and HMPD, leading to the formation of 1-methylpiperazine (B117243) (MPZ) and 4-hydroxypiperidine (B117109) (HPD) as the major degradation products. acs.orgresearchgate.net

Studies have shown that the degradation of PZ/HMPD blends is influenced by temperature and CO2 loading, with higher values of both accelerating the degradation rate. utexas.edu The activation energy for the degradation of a PZ/HMPD blend has been determined to be 162 kJ/mol. utexas.edu Despite this, the PZ/HMPD solvent system demonstrates significantly greater thermal stability compared to blends of PZ and N-methyldiethanolamine (MDEA). acs.orgacs.org This enhanced stability is attributed to the notable thermal resilience of its primary degradation product, HPD, which limits further degradation reactions. utexas.edu

One of the minor, yet environmentally significant, degradation products is 1,4-dimethylpiperazine (B91421) (1,4-DMPZ). acs.orgacs.org This compound is volatile and its potential release into the atmosphere needs to be managed for the commercial application of this solvent blend. utexas.edu

Table 1: Major Thermal Degradation Products of Aqueous PZ/HMPD Solvent

| Initial Reactants | Major Degradation Products | Influencing Factors |

| Piperazine (PZ) | 1-Methylpiperazine (MPZ) | - Temperature utexas.edu |

| 4-Hydroxy-1-methylpiperidine (HMPD) | 4-Hydroxypiperidine (HPD) | - CO2 Loading utexas.edu |

| 1,4-Dimethylpiperazine (1,4-DMPZ) (minor) |

Oxidative Degradation

Oxidative degradation occurs primarily in the absorber, where the solvent is in contact with oxygen present in the flue gas, and can also happen in hotter sections of the plant. acs.org Blends of PZ and HMPD have demonstrated much greater resistance to oxidative degradation compared to 7 m MEA under similar conditions. researchgate.net The presence of metal ions, such as Mn²⁺, Fe²⁺, Cr³⁺, and Ni²⁺, can catalyze the oxidative degradation process. researchgate.net

Research indicates that the structural features of amines play a crucial role in their oxidative stability. For alkanolamines, increasing the length of the carbon chain and the degree of steric hindrance around the nitrogen atom can enhance stability against oxidation. acs.org While detailed mechanistic pathways for the oxidative degradation of HMPD are complex and less defined than thermal pathways, it is understood that the process leads to the formation of various byproducts that can impact the solvent's performance and the plant's operational integrity. ntnu.noacs.org

Table 2: Comparative Oxidative Stability of Amine Solvents

| Solvent/Blend | Relative Oxidative Stability | Key Findings |

| 2 m PZ / 3 m HMPD | High | Much greater resistance to oxidative degradation than 7 m MEA. researchgate.net |

| 7 m MEA | Low | Serves as a benchmark for comparison; significant degradation observed. researchgate.netacs.org |

| MDEA/PZ | High | More stable than MEA; PZ appears to inhibit MDEA thermal degradation. ntnu.no |

Regeneration Challenges

The heat of absorption is a key parameter influencing the regeneration energy. While a lower heat of absorption is generally desirable for easier regeneration, it must be balanced with efficient CO2 absorption in the absorber. Solvents like PZ/HMPD blends are being optimized to balance these properties. researchgate.net For instance, the total heat of regeneration for piperazine-based solvents can range from 3.78 to 8.89 GJ/t of CO2 captured. mdpi.com Advanced stripper configurations, such as the Advanced Flash Stripper (AFS), have been shown to reduce the regeneration energy demand for piperazine-based solvents significantly. nationalcarboncapturecenter.com Pilot plant studies using 5m PZ with an AFS have achieved heat duties as low as 1.9 – 2.3 GJ/tonne CO2. nationalcarboncapturecenter.com